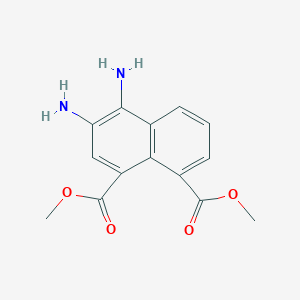Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate
CAS No.: 35341-45-8
Cat. No.: VC20151040
Molecular Formula: C14H14N2O4
Molecular Weight: 274.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 35341-45-8 |
|---|---|
| Molecular Formula | C14H14N2O4 |
| Molecular Weight | 274.27 g/mol |
| IUPAC Name | dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate |
| Standard InChI | InChI=1S/C14H14N2O4/c1-19-13(17)8-5-3-4-7-11(8)9(14(18)20-2)6-10(15)12(7)16/h3-6H,15-16H2,1-2H3 |
| Standard InChI Key | AIIMYONIXNTBKV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC2=C1C(=CC(=C2N)N)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Properties
Dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate belongs to the class of naphthalene derivatives functionalized with both electron-donating (amino) and electron-withdrawing (ester) groups. The compound’s IUPAC name, dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate, reflects the positions of its substituents on the naphthalene ring. Key structural attributes include:
-
Molecular formula: C₁₄H₁₄N₂O₄
The juxtaposition of amino and ester groups creates a polarizable electronic structure, enabling diverse reactivity. A comparison with the non-aminated analog, dimethyl naphthalene-1,8-dicarboxylate (CAS 10060-33-0), highlights the impact of amino substituents: the latter has a lower molecular weight (244.24 g/mol) and lacks the hydrogen-bonding capacity conferred by the amine groups.
Physicochemical Properties
Thermal and Solubility Characteristics
Experimental and predicted properties of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate are summarized below:
| Property | Value | Source |
|---|---|---|
| Density | 1.345 ± 0.06 g/cm³ | Predicted |
| Boiling Point | 523.1 ± 45.0 °C | Predicted |
| pKa | 3.72 ± 0.10 | Predicted |
| Molecular Weight | 274.27 g/mol |
The relatively high boiling point suggests strong intermolecular interactions, likely due to hydrogen bonding between amino groups and dipole-dipole interactions from ester functionalities. The compound’s solubility profile remains understudied, but polar aprotic solvents (e.g., dimethylformamide) are expected to be favorable.
Synthetic Pathways and Preparation
General Synthesis Strategy
While detailed industrial protocols are proprietary, the synthesis of dimethyl 3,4-diaminonaphthalene-1,8-dicarboxylate likely involves sequential functionalization of the naphthalene ring:
-
Nitration: Introduction of nitro groups at the 3- and 4-positions via electrophilic aromatic substitution.
-
Reduction: Conversion of nitro groups to amines using catalytic hydrogenation or stoichiometric reducing agents (e.g., Fe/HCl).
-
Esterification: Reaction of carboxylic acid precursors with methanol under acidic or basic conditions to form methyl esters.
This multi-step approach ensures regioselective substitution, though yields and purity depend on precise control of reaction conditions (temperature, catalyst loading, and stoichiometry).
Chemical Reactivity and Functionalization
Reactivity of Amino and Ester Groups
The compound’s amino and ester groups enable diverse transformations:
-
Amino Groups: Participate in nucleophilic substitution, acylation, and diazotization reactions. For example, acylation with acetyl chloride yields N-acetyl derivatives, altering solubility and electronic properties.
-
Ester Groups: Susceptible to hydrolysis under acidic or basic conditions, generating dicarboxylic acids. Reduction with lithium aluminum hydride (LiAlH₄) could yield diols, though this remains speculative without experimental validation.
The electron-rich amino groups may also facilitate coordination with metal ions, suggesting potential applications in catalysis or supramolecular chemistry.
Applications in Scientific Research
Materials Science
The compound’s conjugated system and polar substituents make it a candidate for:
-
Dye Synthesis: Amino and ester groups may act as auxochromes and chromophores, respectively, enabling absorption in the visible spectrum.
-
Polymer Precursors: Copolymerization with diacids or diols could yield polyamides or polyesters with tailored thermal properties.
Comparison with Structural Analogs
Dimethyl Naphthalene-1,8-Dicarboxylate (CAS 10060-33-0)
This analog lacks amino groups, resulting in:
-
Reduced hydrogen-bonding capacity.
-
Higher hydrophobicity, as evidenced by its absence of basic (amine) functionalities.
Future Research Directions
Unexplored Avenues
-
Catalytic Applications: Testing metal-organic frameworks (MOFs) incorporating this ligand for gas storage or catalysis.
-
Drug Delivery Systems: Functionalizing the ester groups to create prodrugs with controlled release profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume